3-Chloro-6-fluoro-2-methylquinoxaline
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Overview
Description
3-Chloro-6-fluoro-2-methylquinoxaline is a heterocyclic aromatic organic compound with the molecular formula C9H6ClFN2. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-fluoro-2-methylquinoxaline typically involves the reaction of 2-methylquinoxaline with chlorinating and fluorinating agents. One common method is the nucleophilic substitution reaction where 2-methylquinoxaline is treated with chlorine and fluorine sources under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction parameters such as temperature, pressure, and concentration of reactants are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents can also optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-fluoro-2-methylquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents in the presence of bases.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, which can have different functional groups attached to the quinoxaline ring, enhancing their biological and chemical properties .
Scientific Research Applications
3-Chloro-6-fluoro-2-methylquinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and its role in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-fluoro-2-methylquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic pathways, which are crucial for cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-methylquinoxaline
- 6-Fluoro-2-methylquinoxaline
- 3-Chloro-2-methylquinoxaline
Uniqueness
3-Chloro-6-fluoro-2-methylquinoxaline is unique due to the presence of both chlorine and fluorine atoms on the quinoxaline ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potency and selectivity in various applications compared to its analogs .
Properties
Molecular Formula |
C9H6ClFN2 |
---|---|
Molecular Weight |
196.61 g/mol |
IUPAC Name |
3-chloro-6-fluoro-2-methylquinoxaline |
InChI |
InChI=1S/C9H6ClFN2/c1-5-9(10)13-8-4-6(11)2-3-7(8)12-5/h2-4H,1H3 |
InChI Key |
WNPOTOPGXJPVHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)F)Cl |
Origin of Product |
United States |
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